Bakuchicin

Descripción general

Descripción

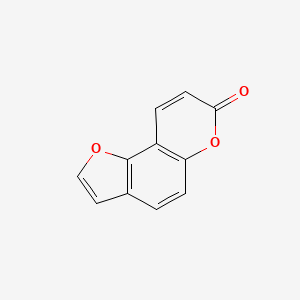

Bakuchicin is a primary reference substance with assigned absolute purity . It is also known as 3-(6-Hydroxy-7-benzofuranyl)-2-propenoic acid δ-lactone .

Synthesis Analysis

Bakuchicin was first extracted from the seeds of Psoralea corylifolia . The total synthesis of enantio-enriched bakuchicin was completed by manipulating the molecule around the chiral center in a total of twelve steps with an overall yield of 16% .

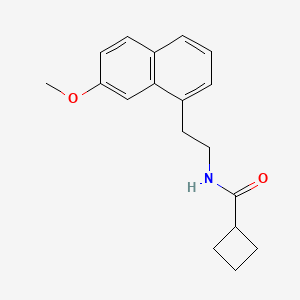

Molecular Structure Analysis

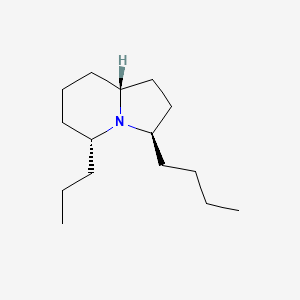

Bakuchicin has a molecular formula of C11H6O3 . Its average mass is 186.163 Da and its monoisotopic mass is 186.031693 Da .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Bakuchicin .

Physical And Chemical Properties Analysis

Bakuchicin has a density of 1.4±0.1 g/cm3, a boiling point of 362.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 134.0±3.0 cm3 .

Aplicaciones Científicas De Investigación

Allergic Asthma Treatment

Bakuchicin has been studied for its potential in treating allergic asthma. It appears to regulate M2 macrophage polarization, which plays a significant role in the immune response associated with asthma. In a study, Bakuchicin was shown to alleviate histological changes and mast cell infiltration in an ovalbumin-induced asthma model. It also reduced levels of eosinophil peroxidase, β-hexosaminidase, and immunoglobulin levels, suggesting a therapeutic potential for allergic asthma .

Anti-Inflammatory Effects

The anti-inflammatory properties of Bakuchicin have been highlighted in various studies. It has been observed to suppress nitric oxide production and expression of pro-inflammatory cytokines by inhibiting signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This indicates that Bakuchicin could be beneficial in conditions where inflammation is a key concern .

Sepsis Treatment

Bakuchicin has shown promise in the treatment of sepsis. In animal models, it significantly reversed elevated levels of biochemical markers and proinflammatory cytokines in plasma induced by LPS. This suggests that Bakuchicin could have positive effects when administered in pathogenic shock, potentially decreasing the circulating levels of biomarkers associated with sepsis .

Skin Disease Management

The application of Bakuchicin in managing skin diseases such as psoriasis, eczema, and vitiligo has been documented. Its properties like anti-diabetic, anti-helminthic, anti-inflammatory, and antioxidant make it a candidate for treating various skin problems. The organic compounds obtained from the Bakuchi plant, which includes Bakuchicin, are used as remedies for these conditions .

Cytokine Inhibitory Response

Bakuchicin’s role in cytokine inhibition has been explored, particularly in the context of skin diseases. It may act as an inflammatory mediator in conditions like atopic dermatitis and psoriasis, making it an attractive target for therapeutic interventions aimed at suppressing inappropriate or excessive activation .

Extraction and Quantification in Medicinal Plants

The extraction and quantification of Bakuchicin from Psoralea coryfolia Linn., a medicinal plant, have been optimized for its cytokine inhibitory effects. This process is crucial for utilizing Bakuchicin in pharmaceutical applications and for ensuring the consistency and efficacy of the compound in medicinal use .

Mecanismo De Acción

Target of Action

Bakuchicin, a furanocoumarin, primarily targets immune cells, including macrophages . It is known to exhibit anti-inflammatory effects and regulate type 2 T helper (Th2) cells . These cells play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .

Mode of Action

Bakuchicin interacts with its targets, primarily macrophages, by inhibiting certain signaling pathways . This results in the suppression of nitric oxide production and the expression of pro-inflammatory cytokines . Additionally, Bakuchicin has been found to suppress IL-4-induced M2 macrophage polarization and the expression of M2 markers such as arginase-1 and Fizz-1 through inhibiting sirtuin 2 levels .

Biochemical Pathways

The biochemical pathways affected by Bakuchicin primarily involve the immune response. Bakuchicin suppresses the production of nitric oxide and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . It also reduces the level of Th2 cytokines and M2 macrophage marker expression and population in the bronchoalveolar fluid .

Result of Action

The action of Bakuchicin results in alleviated histological changes, reduced mast cell infiltration, and decreased levels of eosinophil peroxidase, β-hexosaminidase, and immunoglobulin levels . In addition, Bakuchicin alleviates Th2 responses and M2 macrophage populations in bronchoalveolar fluid . These effects suggest that Bakuchicin could be a potential drug candidate for the treatment of allergic asthma .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

furo[2,3-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJHZNYHJMOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196046 | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bakuchicin | |

CAS RN |

4412-93-5 | |

| Record name | Bakuchicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bakuchicin induce vasodilation?

A1: Bakuchicin promotes vasodilation through an endothelium-dependent pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. [] This process appears to involve L-type calcium channels. [] Studies in rat aortic tissue demonstrate that bakuchicin's vasodilatory effect is abolished by endothelium removal and significantly inhibited by nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) inhibitors. []

Q2: What is the structure of Bakuchicin?

A2: Initially misidentified, the correct structure of bakuchicin was later established as 8-oxo-8H-furo[2,3-f][1]benzopyran. [, ] This simple furanocoumarin was first isolated from the hexane extract of Psoralea corylifolia seeds. []

Q3: Does Bakuchicin interact with specific enzymes?

A3: Yes, bakuchicin exhibits potent inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. [] This inhibition was demonstrated in both human liver microsomes and recombinant CYP enzymes. [] Additionally, bakuchicin has shown inhibitory effects on DNA polymerase and topoisomerase II. []

Q4: What are the potential applications of Bakuchicin based on its observed activities?

A4: Bakuchicin's demonstrated activities suggest potential applications in various areas:

- Cardiovascular Health: Its vasodilatory effects through the NO/cGMP pathway point to potential applications in addressing hypertension and other cardiovascular conditions. []

- Allergic Conditions: Studies indicate that bakuchicin can alleviate allergic airway inflammation, potentially by regulating macrophage polarization. [, , ] This suggests its possible use in managing asthma and other inflammatory allergic responses.

- Antifungal treatments: Bakuchicin shows promising antifungal activity, effectively inhibiting the growth of Valsa mali hyphae. [] This finding warrants further investigation into its potential as a natural antifungal agent.

Q5: Has the pharmacokinetic profile of Bakuchicin been studied?

A5: While limited information is available regarding the comprehensive pharmacokinetic profile of bakuchicin, a study has investigated its pharmacokinetic parameters in mice. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion properties.

Q6: What analytical techniques are used to characterize and quantify Bakuchicin?

A6: Various analytical techniques have been employed in bakuchicin research, including:

- High-Performance Liquid Chromatography (HPLC): Used for the isolation, purification, and quantitative analysis of bakuchicin from plant extracts. [, , ]

- Thin Layer Chromatography (TLC): Employed for the initial separation and identification of bakuchicin from other compounds in plant extracts. [, ]

- Spectroscopic methods (e.g., UV, NMR, Mass Spectrometry): Utilized for structural elucidation and confirmation of bakuchicin. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)

![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)

![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)